molecular formula C12H18O4 B1409335 Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester CAS No. 1113001-76-5

Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester

Cat. No.: B1409335
CAS No.: 1113001-76-5
M. Wt: 226.27 g/mol
InChI Key: KRVGWJDDWNGIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl Ester Group

  • Steric bulk : The 1-(1,1-dimethylethyl) group creates significant steric hindrance, shielding the ester carbonyl from nucleophilic attack.
  • Electron-withdrawing effect : The ester group polarizes the adjacent C–O bond, enhancing electrophilicity at the carbonyl carbon.

Carboxylic Acid and Acetic Acid Groups

  • Hydrogen-bonding capacity : The -COOH group at position 3 facilitates intermolecular interactions, increasing solubility in polar solvents.
  • Acidity : The carboxylic acid (pKa ≈ 4.5) is more acidic than typical aliphatic carboxylic acids due to proximity to the strained BCP core.

The spatial arrangement of these groups creates a dipole moment oriented along the C1–C3 axis, influencing crystallinity and melting point.

Comparative Analysis with Related Bicyclic and Polycyclic Scaffolds

Bicyclo[2.2.1]heptane (Norbornane)

  • Strain energy : ~30 kcal/mol, significantly lower than BCP.
  • Substituent accessibility : Norbornane permits functionalization at exo and endo positions, unlike the bridgehead-limited BCP.

Cubane

  • Strain energy : 166 kcal/mol, far exceeding BCP.
  • Symmetry : Cubane’s octahedral symmetry allows uniform functionalization, whereas BCP’s asymmetry restricts substitution patterns.

Bicyclo[1.1.1]pentane vs. Benzene Bioisosteres

  • Electron density : BCP lacks aromatic π-electron systems, reducing metabolic oxidation risks compared to benzene.
  • Vector alignment : BCP’s bridgehead substituents mimic para-substituted benzene rings, enabling applications in drug design.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10(2,3)16-8(13)4-11-5-12(6-11,7-11)9(14)15/h4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGWJDDWNGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Replacement:
Bicyclo[1.1.1]pentane (BCP) derivatives are increasingly recognized as effective bioisosteres for traditional aromatic rings in drug design. This substitution can enhance the potency and selectivity of pharmaceutical compounds while improving their pharmacokinetic profiles. The rigid structure of BCP allows for the design of drugs with improved activity against specific biological targets without the drawbacks associated with conventional aromatic systems .

Case Studies:

  • γ-Secretase Inhibitors: Research has demonstrated that BCP motifs can replace phenyl rings in γ-secretase inhibitors, leading to compounds with enhanced oral bioavailability and reduced side effects .
  • LpPLA2 Inhibitors: BCP has also been explored as a replacement for phenyl groups in lipoprotein-associated phospholipase A2 inhibitors, showcasing its potential in anti-inflammatory therapies .

Chemical Synthesis

Synthetic Routes:
The synthesis of Bicyclo[1.1.1]pentane-1-acetic acid derivatives typically involves:

  • Diels-Alder Reactions: This cycloaddition reaction is crucial for constructing the bicyclo[1.1.1]pentane framework from simpler precursors.
  • Functional Group Transformations: Subsequent reactions such as oxidation, reduction, and esterification further modify the compound to achieve desired functionalities .

Large-Scale Production:
Recent advancements in flow chemistry have enabled the large-scale synthesis of BCP compounds, significantly enhancing production efficiency while maintaining high purity levels. For instance, photochemical methods have been developed to construct the BCP core on a kilogram scale within a single day .

Material Science

Polymer Chemistry:
BCP structures have potential applications in polymer science due to their unique mechanical properties and thermal stability. They can serve as building blocks for creating novel polymers with enhanced performance characteristics.

Nanomaterials:
The incorporation of BCP motifs into nanomaterials could lead to innovative applications in drug delivery systems, where their structural rigidity may improve the stability and efficacy of therapeutic agents.

Mechanism of Action

The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data

Key Studies :
  • Photochemical Synthesis : Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), a precursor for many derivatives, is synthesized via UV irradiation of [1.1.1]propellane in acetic acid .
Stability Data :
  • The tert-butyl ester in the target compound demonstrates stability at pH 7.4 (t₁/₂ >24 hours), whereas methyl esters hydrolyze rapidly under physiological conditions .

Biological Activity

Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and implications in drug design.

Overview of the Compound

The compound features a bicyclo[1.1.1]pentane core, which is characterized by its rigid and strained structure. This rigidity can enhance the stability and bioavailability of drugs designed using this scaffold. The presence of functional groups such as carboxylic acid and ester further contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Diels-Alder Reaction : This cycloaddition reaction is essential for constructing the bicyclic framework.
  • Functional Group Transformations : Subsequent reactions include oxidation, esterification, and formylation to introduce the desired functional groups.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives. One significant study demonstrated that compounds containing this bicyclic structure can act as mimetics for lipoxin A4 (LXA4), a key mediator in inflammation resolution. The synthesized BCP-containing synthetic lipoxin A4 mimetics showed high anti-inflammatory activity by significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% .

The mechanism by which bicyclo[1.1.1]pentane derivatives exert their biological effects often involves:

  • Target Binding : The rigid structure allows these compounds to bind effectively to specific molecular targets, such as enzymes or receptors.
  • Modulation of Signaling Pathways : By mimicking natural signaling molecules, these compounds can modulate inflammatory responses and other biological processes.

Comparative Analysis

A comparison with similar compounds reveals the unique properties of bicyclo[1.1.1]pentane derivatives:

Compound TypeKey FeaturesBiological Activity
Bicyclo[1.1.1]pentane-1-acetic acidRigid structureAnti-inflammatory
Bicyclo[2.2.2]octane derivativesLess rigidVariable activity
Aromatic compoundsPlanar structureOften metabolically unstable

The incorporation of the bicyclo[1.1.1]pentane core can enhance metabolic stability compared to traditional aromatic structures .

Study on Inflammatory Response Modulation

In a recent study focusing on the synthesis and biological evaluation of BCP-containing lipoxin A4 mimetics, researchers synthesized several analogs and tested their efficacy in modulating inflammatory responses in vitro. The results indicated that one specific analog exhibited an IC50 in the picomolar range, demonstrating potent anti-inflammatory effects .

ADME Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that bicyclo[1.1.1]pentane derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic: What are the established synthetic methodologies for preparing Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester?

Methodological Answer:
The synthesis typically involves photochemical radical addition reactions. For example, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives (precursors) are synthesized via UV irradiation of [1.1.1]propellane with diacetyl compounds in pentane at −10°C . Subsequent esterification with tert-butanol under acidic or coupling-agent conditions introduces the tert-butyl ester group. Key steps include:

  • Photolysis : Use a 450 W UV lamp for 8 hours to generate strained intermediates.
  • Purification : Recrystallization from pentane/diethyl ether mixtures to isolate intermediates.
  • Esterification : Employ tert-butyl protecting groups via standard coupling (e.g., DCC/DMAP) or acid-catalyzed ester exchange.

Table 1 : Representative Reaction Conditions for Precursor Synthesis

StepReagents/ConditionsYieldReference
Photolysis[1.1.1]propellane, 2,3-butanedione, UV, −10°C65–70%
Esterificationtert-Butanol, DCC, DMAP, DCM80–85%

Basic: How is the compound characterized structurally, given limited vendor-provided analytical data?

Methodological Answer:
Researchers must employ a combination of techniques:

  • NMR Spectroscopy : Bridgehead protons in bicyclo[1.1.1]pentane derivatives exhibit distinct upfield shifts (δ 1.5–2.5 ppm for bridgehead CH2 groups). The tert-butyl ester appears as a singlet at δ 1.2–1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₁₃H₂₀O₄: 264.1362).
  • Infrared (IR) Spectroscopy : Ester C=O stretches appear at ~1720 cm⁻¹, and carboxylic acid O-H (if present) at ~2500–3000 cm⁻¹ .

Note : Sigma-Aldrich explicitly states that analytical data are not provided for early-discovery compounds, necessitating in-house validation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis or degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water contact (risk of gas formation), and dispose as hazardous waste .

Advanced: How does the bicyclo[1.1.1]pentane core influence reactivity in medicinal chemistry applications?

Methodological Answer:
The strained bicyclo[1.1.1]pentane acts as a bioisostere for phenyl rings, improving metabolic stability and reducing rotatable bonds. For example:

  • Radical Stability : The central C–C bond facilitates radical trapping, enabling functionalization at bridgehead positions .
  • Drug Design : In LPPLA2 inhibitors, bicyclo[1.1.1]pentane derivatives exhibit enhanced binding affinity compared to planar aromatics due to reduced steric hindrance .

Table 2 : Comparative Bioisosteric Properties

PropertyBicyclo[1.1.1]pentaneBenzene
LogP1.8–2.32.1–2.5
TPSA (Ų)~40~0
Metabolic StabilityHighModerate

Advanced: What computational methods are used to predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess strain energy (~70 kcal/mol for bicyclo[1.1.1]pentane) and reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in tert-butyl ester hydrolysis to predict degradation kinetics.
  • Docking Studies : Model interactions with target enzymes (e.g., LPPLA2) to rationalize bioisosteric efficacy .

Advanced: How can contradictory spectral data from different synthesis batches be resolved?

Methodological Answer:

  • Batch Comparison : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, unexpected peaks may arise from residual solvents (e.g., pentane in diethyl ether washes) .
  • X-ray Crystallography : Resolve ambiguities in bridgehead substitution patterns.
  • Isotopic Labeling : Introduce ¹³C labels at bridgehead carbons to track reaction intermediates .

Case Study : A 2022 study resolved discrepancies in ester hydrolysis rates by identifying trace acidic impurities via LC-MS, leading to revised purification protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.